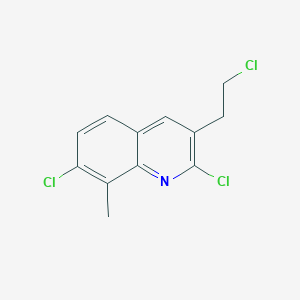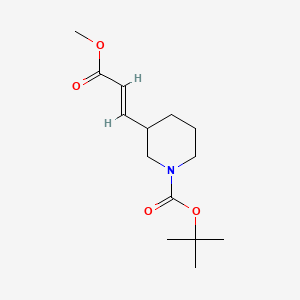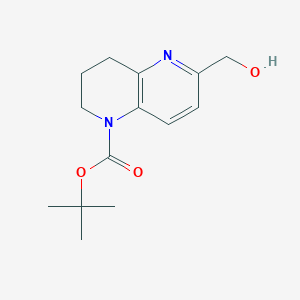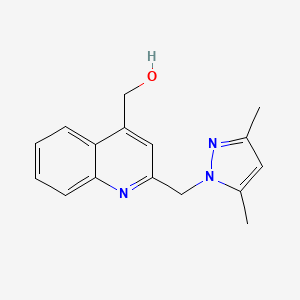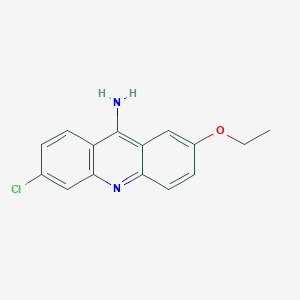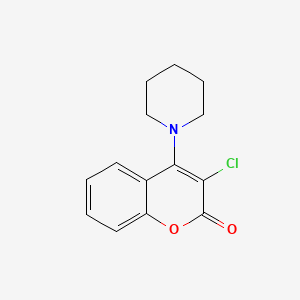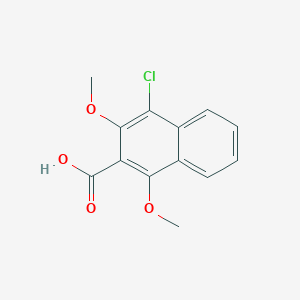
4-Chloro-1,3-dimethoxy-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,3-dimethoxy-2-naphthoic acid is an organic compound with the molecular formula C13H11ClO4 It is a derivative of naphthoic acid, characterized by the presence of chlorine and methoxy groups on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,3-dimethoxy-2-naphthoic acid typically involves the chlorination of 1,3-dimethoxy-2-naphthoic acid The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,3-dimethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the methoxy groups may be oxidized to form corresponding quinones.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of naphthoquinones.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
4-Chloro-1,3-dimethoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-1,3-dimethoxy-2-naphthoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The presence of chlorine and methoxy groups can influence its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2-naphthoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-2-naphthoic acid: Lacks the methoxy groups, affecting its solubility and reactivity.
1,4-Dihydroxy-2-naphthoic acid: Contains hydroxyl groups instead of methoxy groups, altering its chemical properties and biological activity.
Uniqueness
4-Chloro-1,3-dimethoxy-2-naphthoic acid is unique due to the combination of chlorine and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H11ClO4 |
|---|---|
Molecular Weight |
266.67 g/mol |
IUPAC Name |
4-chloro-1,3-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO4/c1-17-11-8-6-4-3-5-7(8)10(14)12(18-2)9(11)13(15)16/h3-6H,1-2H3,(H,15,16) |
InChI Key |
YMBIBPLUKYEVGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=CC=CC=C21)Cl)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)
![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
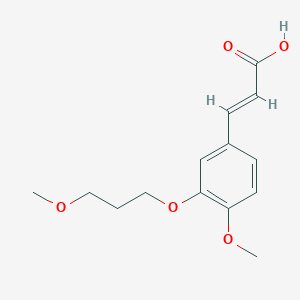
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)

